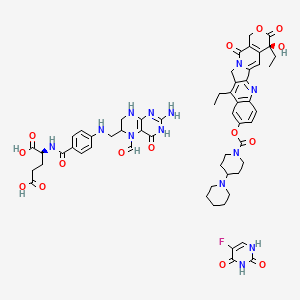
Gadobutrol Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadobutrol is a gadolinium-based MRI contrast agent (GBCA) used in diagnostic magnetic resonance imaging (MRI) in adults and children. It provides contrast enhancement during cranial, spinal, breast, or other investigations . In the central nervous system, Gadobutrol works by highlighting any areas with disrupted blood brain barrier (BBB) and/or abnormal vascularity .
Synthesis Analysis
The synthesis of Gadobutrol involves reacting the starting material cyclen (1,4,7,10-tetraazacyclododecane) with 4,4-dimethyl-3,5,8-trioxabicyclo [5,1,0]octane and lithium chloride in isopropanol at elevated temperatures . The crude product is then isolated and dried at 46°-48°C .Molecular Structure Analysis
Gadobutrol has a chemical formula of C18H31GdN4O9 and a molecular weight of 604.72 g/mol . It has a macrocyclic framework and is neutral .Chemical Reactions Analysis
Gadobutrol is a water-soluble, highly hydrophilic compound with a partition coefficient between n-butanol and buffer at pH 7.6 of 0.006 .Physical And Chemical Properties Analysis
Gadobutrol is a solid substance with a characteristic odor . It is highly hydrophilic and water-soluble .Scientific Research Applications
Contrast-Enhanced Magnetic Resonance Imaging (MRI)
Gadobutrol is widely used in contrast-enhanced MRI for the visualization of pathological lesions in all body regions . It improves the detection and visualization of specific features of pathological states . This includes abnormal vascularity, leaking through a disrupted blood barrier, or being distributed into the extracellular space, thereby increasing the contrast enhancement of a lesion or displaying vessel structures .
Contrast-Enhanced Magnetic Resonance Angiography (MRA)
Gadobutrol is also used in contrast-enhanced MRA to evaluate perfusion and flow-related abnormalities . There was strong agreement in diagnostic efficacy between gadobutrol-enhanced MRA and intra-arterial digital subtraction angiography .
Use in Pediatric Patients
Gadobutrol is approved for use in pediatric patients, including term neonates, for diagnostic contrast-enhanced MRI . This makes it a valuable tool in pediatric diagnostics.
Use in Adult Patients
Gadobutrol is also approved for use in adult patients undergoing diagnostic contrast-enhanced MRI . It has extensive clinical evidence confirming its diagnostic efficacy in adult patients .
Use in Patients with Renal or Hepatic Impairment
Gadobutrol can be used in patients with moderate to severe renal or hepatic impairment . This is particularly important as some contrast agents are contraindicated in these patients.
Use in Patients with Cardiovascular Disorders
Gadobutrol is also effective and generally well-tolerated in patients with cardiovascular disorders undergoing diagnostic contrast-enhanced MRI and contrast-enhanced MRA .
Mechanism of Action
Target of Action
Gadobutrol, also known as Gd-DO3A-butrol, is primarily used as a contrast agent in Magnetic Resonance Imaging (MRI). Its primary targets are tissues with disrupted blood-brain barriers and/or abnormal vascularity . It is also used to assess the presence and extent of malignant breast disease, evaluate known or suspected supra-aortic or renal artery disease, and assess myocardial perfusion .
Mode of Action
Gadobutrol works by enhancing the contrast in MRI scans. The visualization of normal and pathological tissue in MRI depends on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2) . Gadobutrol, being a paramagnetic substance, affects these relaxation times, thereby improving the contrast of the images .
Biochemical Pathways
Gadobutrol does not directly interact with biochemical pathways. Instead, it affects the physical properties of water protons in the vicinity of the gadolinium ion, altering the relaxation times of those protons. This change in relaxation times is what leads to the contrast enhancement in MRI .
Pharmacokinetics
Gadobutrol exhibits dose-proportional pharmacokinetics and is rapidly distributed into the extracellular space . It shows minimal plasma protein binding . Gadobutrol is primarily eliminated in the urine, with >50% of the dose eliminated within 2 hours, >90% within 12 hours, and 100% within 72 hours . Since gadobutrol is exclusively eliminated in an unchanged form via the kidneys, no dosage adjustment is considered necessary .
Result of Action
The primary result of gadobutrol’s action is the enhancement of contrast in MRI scans. This allows for better visualization of lesions and abnormal vascularity in various parts of the body, including the central nervous system and the breasts . It also aids in the evaluation of known or suspected supra-aortic or renal artery disease, and in the assessment of myocardial perfusion .
Safety and Hazards
Gadobutrol can cause a life-threatening condition in people with advanced kidney disease. Your doctor may check your kidney function before you receive gadobutrol . It can stay in your body for months or years after you receive this medicine. It is not known whether this could cause any health problems in people with normal kidneys .
Future Directions
Gadobutrol has been extensively used in clinical trials and real-world settings for over 20 years. It has a low risk for developing nephrogenic systemic fibrosis (NSF), making it an effective and safe diagnostic GBCA for use in CE MRI and MRA to visualize pathological lesions and vascular perfusion and flow-related abnormalities in all body regions in a broad spectrum of patients .
properties
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUDJWFTFYTQQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33GdN4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadobutrol Monohydrate | |
Q & A
Q1: What is Gd-DO3A-butrol and what is its primary application in research?
A: Gd-DO3A-butrol, also known as Gadobutrol Monohydrate, is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). [, , , , ] It enhances the contrast in MRI images by shortening the T1 relaxation time of water protons in its vicinity, allowing for clearer visualization of tissues and structures. [, , , , ]
Q2: How does the concentration of Gd-DO3A-butrol affect its efficacy in prostate cancer detection using MRI?
A: Research suggests that using a 1 M concentration of Gd-DO3A-butrol during multiparametric MRI may improve the accuracy of prostate cancer detection compared to using 0.5 M concentrations of other gadolinium-based contrast agents. [] This is likely due to the higher T1 relaxivity associated with the higher concentration.
Q3: Has Gd-DO3A-butrol been compared to other contrast agents in research? If so, what are the findings?
A: Yes, Gd-DO3A-butrol has been compared to other gadolinium-based contrast agents in several studies. For instance, one study found that in a rat model, Gd-DO3A-butrol provided better visualization of perilymphatic spaces in the inner ear compared to Gd-DOTA when using a 9.4-tesla micro-MRI. [] Another study investigated its use in detecting colorectal cancer liver metastases and found that a radiomic model based on Gd-DO3A-butrol enhanced MRI data could predict overall survival across different contrast agents and imaging protocols. [] This suggests a potential for generalizability of its imaging characteristics.
Q4: How does Gd-DO3A-butrol behave under different magnetic field strengths in terms of its relaxivity?
A: The T1 relaxivity (r1) of Gd-DO3A-butrol varies depending on the magnetic field strength of the MRI scanner. A study measuring r1 in human whole blood at 1.5T, 3T, and 7T found that r1 values decrease with increasing field strength. [] At 1.5T, the r1 of Gd-DO3A-butrol was 4.6 ± 0.2 s−1⋅mM−1, decreasing to 4.5 ± 0.3 s−1⋅mM−1 at 3T and 4.2 ± 0.3 s−1⋅mM−1 at 7T. []
Q5: Beyond visualizing anatomical structures, are there other research applications of Gd-DO3A-butrol?
A: Yes, Gd-DO3A-butrol has been explored in preclinical research for visualizing and quantifying lymphatic flow. [] One study used laser ablation with inductively coupled plasma mass spectrometry imaging (LA-ICP-MSI) to track the distribution of Gd-DO3A-butrol within the lymphatic system of a rat model, demonstrating its potential for investigating lymphatic function. []
Q6: Are there any safety concerns regarding the use of Gd-DO3A-butrol in research?
A: While generally considered safe for clinical use, researchers are investigating the long-term effects of gadolinium deposition in the body. [] Therefore, it's crucial to use Gd-DO3A-butrol responsibly in research, adhering to established safety protocols and minimizing exposure whenever possible.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


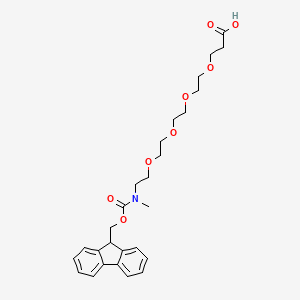
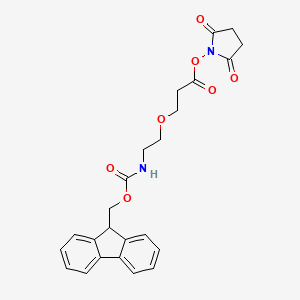


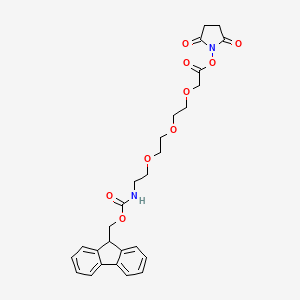
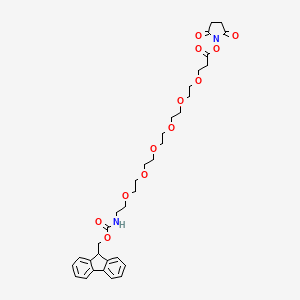


![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)

